5,7-Bis(acetyloxy)-3-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-4H-1-benzopyran-4-one
Overview
Description
[5-Acetyloxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-4-oxochromen-7-yl] acetate: is a complex organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Acetyloxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-4-oxochromen-7-yl] acetate typically involves multiple steps:
Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.
Introduction of the tert-Butyl(dimethyl)silyl Group: The tert-butyl(dimethyl)silyl group can be introduced via silylation reactions using tert-butyl(dimethyl)silyl chloride and a base like imidazole.
Acetylation: The acetoxy groups can be introduced through acetylation reactions using acetic anhydride and a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and silyl groups.
Reduction: Reduction reactions can target the carbonyl groups in the chromone core.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Reduced products may feature hydroxyl groups in place of carbonyl groups.
Substitution: Substituted products will vary depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s chromone core is of interest due to its potential anti-inflammatory and antioxidant properties. It can be used in studies investigating these biological activities.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic effects, particularly in the treatment of diseases where oxidative stress and inflammation are key factors.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific chemical properties, such as UV-absorbing agents or antioxidants.
Mechanism of Action
The mechanism of action of [5-Acetyloxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-4-oxochromen-7-yl] acetate is likely related to its ability to interact with biological molecules through its functional groups. The chromone core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The acetoxy and silyl groups may enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively.
Comparison with Similar Compounds
Similar Compounds
- [5-Hydroxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-4-oxochromen-7-yl] acetate
- [5-Acetyloxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-4-oxochromen-7-yl] butyrate
Uniqueness
Compared to similar compounds, [5-Acetyloxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-4-oxochromen-7-yl] acetate stands out due to its specific combination of functional groups. The presence of both acetoxy and silyl groups provides unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[5-acetyloxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-4-oxochromen-7-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O7Si/c1-15(26)30-19-12-21-23(22(13-19)31-16(2)27)24(28)20(14-29-21)17-8-10-18(11-9-17)32-33(6,7)25(3,4)5/h8-14H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEGTVYREHPMNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=CO2)C3=CC=C(C=C3)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O7Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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